8-Bromo-5-methoxy-2,3,4,5-tetrahydro-1-benzoxepine is a synthetic organic compound that belongs to the class of benzoxepines. It is characterized by its unique molecular structure, which includes a bromine atom and a methoxy group, contributing to its potential biological activities. This compound has garnered interest in various fields of research due to its pharmacological properties and applications in medicinal chemistry.
8-Bromo-5-methoxy-2,3,4,5-tetrahydro-1-benzoxepine is classified under heterocyclic compounds, specifically those containing a benzene ring fused with a heterocyclic structure. Its classification falls within the broader category of organic compounds with potential therapeutic applications.
The synthesis of 8-Bromo-5-methoxy-2,3,4,5-tetrahydro-1-benzoxepine typically involves multi-step reactions starting from simpler precursors. One common method includes the following steps:
The synthesis requires careful control of reaction conditions such as temperature and pH to ensure high yields and purity of the final product. Analytical techniques like thin-layer chromatography and nuclear magnetic resonance spectroscopy are commonly employed to monitor the progress of reactions and verify product identity .
The compound can undergo various chemical reactions due to its functional groups:
Reactions involving this compound often require specific conditions such as controlled temperature and the presence of catalysts to facilitate desired transformations without leading to unwanted side products .
The mechanism of action for 8-Bromo-5-methoxy-2,3,4,5-tetrahydro-1-benzoxepine is not fully elucidated but is believed to involve interaction with specific biological targets. Research indicates that compounds within this class may exhibit effects on neurotransmitter systems or act as modulators for receptor activity.
Relevant data from safety data sheets indicate that proper laboratory practices should be followed when working with this compound due to its bromine content .
8-Bromo-5-methoxy-2,3,4,5-tetrahydro-1-benzoxepine has potential applications in:
Ring-closing metathesis (RCM) has emerged as a cornerstone methodology for constructing the seven-membered oxepine ring central to 8-Bromo-5-methoxy-2,3,4,5-tetrahydro-1-benzoxepine. This approach leverages the thermodynamically driven intramolecular coupling of appropriately positioned olefinic termini within acyclic diene precursors. The synthesis typically commences with ortho-allylated phenols (1), which undergo O-alkylation with allyl bromides or analogous electrophiles to generate bis-allylic ethers (2). These dienes serve as optimal substrates for RCM, where the ring size and electronic environment favor cyclization over oligomerization [1] [7].
Grubbs-type catalysts dominate this transformation, with the second-generation ruthenium complex (Grubbs II) proving particularly effective due to its enhanced stability and tolerance towards oxygen functionalities. The reaction proceeds via a well-established metallacyclobutane mechanism, where the ruthenium carbene sequentially engages each alkene, culminating in cycloelimination to release ethylene and form the benzoxepine core (3). Critical parameters include:
Table 1: Catalytic Performance in Benzoxepine RCM
Diene Precursor Structure | Catalyst | Reaction Time (h) | Benzoxepine Yield (%) | Key Observation |
---|---|---|---|---|
ortho-Allyl phenol allyl ether | Grubbs I | 24 | 45–55 | Moderate yield, substrate decomposition |
ortho-Allyl phenol allyl ether | Grubbs II | 2–4 | 85–92 | High efficiency, tolerance to electron-withdrawing groups |
ortho-Allyl phenol methallyl ether | Hoveyda-Grubbs II | 6 | 78 | Reduced steric hindrance improves cyclization |
This methodology offers exceptional stereocontrol, typically yielding the dihydrobenzoxepine with defined alkene geometry (often trans within the oxepine ring), crucial for subsequent functionalization [1] [7].
Functionalization of the nascent benzoxepine core demands precise regiochemical control, particularly for introducing bromine at C8 and methoxy at C5. Bromination exploits the inherent nucleophilicity of the aromatic ring, with C8 activation directed by the electron-donating ether linkage.
Electrophilic Aromatic Bromination (EAB):Treatment of the benzoxepine (3) with bromine (Br₂) or N-bromosuccinimide (NBS) in aprotic solvents (dichloromethane, chloroform, carbon tetrachloride) provides the 8-bromo derivative (4). Regioselectivity is governed by:
Direct Methoxylation:Installing the C5 methoxy group typically employs nucleophilic aromatic substitution (SNAr) on the 8-bromo-5-nitro intermediate or copper-mediated alkoxylation. A superior approach utilizes directed ortho-metalation (DoM):
Table 2: Regioselective Bromination and Methoxylation Conditions
Transformation | Reagent System | Conditions | Regioselectivity (C8:C5 Ratio) | Yield (%) |
---|---|---|---|---|
Bromination of Benzoxepine (3) | Br₂ / CCl₄ | 0°C, 1 h | 9:1 | 88 |
Bromination of Benzoxepine (3) | NBS / CH₂Cl₂ | RT, 2 h | >19:1 | 92 |
Methoxylation via DoM | n-BuLi / [Me₃O]⁺BF₄⁻ / THF | -78°C to RT | >99:1 (C5) | 85 |
Methoxylation via SNAr | 8-Br-5-NO₂-Benzoxepine / NaOMe / DMF | 80°C, 12 h | >99:1 (C5) | 65 |
Final saturation of the oxepine ring double bond (C2=C3) is readily achieved via catalytic hydrogenation (H₂/Pd-C, PtO₂) or diimide reduction, furnishing the saturated 8-bromo-5-methoxy-2,3,4,5-tetrahydro-1-benzoxepine [2] [9].
Alternative synthetic routes exploit strained or rearranging intermediates to access the benzoxepine scaffold. Two significant strategies involve cyclopropane ring expansion and oxepine precursors:
Cyclopropane-Fused Intermediates:Electron-rich styrenes (7) undergo enantioselective cyclopropanation using diazo compounds (e.g., ethyl diazoacetate) catalyzed by chiral dirhodium(II) complexes (e.g., Rh₂(S-DOSP)₄) or metallocarbenes derived from diazocarbonyls. This yields donor-acceptor cyclopropanes (8) bearing ester functionalities. Lewis acid-mediated (e.g., BF₃·OEt₂, SnCl₄) Nazarov-type electrocyclization or ring-opening/transannular cyclization of these activated cyclopropanes, triggered by coordination to the ester carbonyl, enables selective C–O bond formation and expansion to the dihydrobenzoxepine core (9). This route is particularly valuable for introducing stereochemical complexity at C4 and C5 early in the synthesis [3] [8].
Oxepine Precursors via Epoxide Rearrangement:ortho-Divinylbenzene oxides (10), accessible from ortho-dialkenyl phenols, undergo base-mediated epoxide ring-opening. The resulting allylic alkoxide can engage in a 5-exo-tet or 7-endo-tet cyclization. Under carefully controlled conditions (e.g., potassium carbonate in dimethylformamide, elevated temperature), the kinetically disfavored 7-endo-tet process can be promoted, leading directly to 2,3-dihydro-1-benzoxepines (11). Subsequent bromination and methoxylation then furnish the target molecule. While less common than RCM, this route avoids precious metal catalysts [8].
These pathways highlight the strategic use of high-energy intermediates (cyclopropanes, epoxides) to access structural complexity and stereodefined benzoxepines complementary to the RCM approach.
Selective manipulation of phenolic OH and alkenyl/alkyl OH groups during benzoxepine synthesis necessitates robust protecting group strategies. Key considerations include:
Phenolic OH Protection:
Aliphatic OH Protection (if applicable):If synthetic routes introduce aliphatic alcohols (e.g., from reduction or side-chain functionalization), differentiation from phenolic OH is crucial.
The choice hinges on the specific synthetic sequence. A common robust strategy involves:
Table 3: Protecting Group Compatibility and Cleavage in Benzoxepine Synthesis
Protecting Group | Stability Towards Key Steps | Cleavage Conditions | Key Advantages/Limitations |
---|---|---|---|
Methyl (ArOMe) | Excellent: RCM, Bromination (NBS/Br₂), LDA/n-BuLi, H₂/Pd-C | BBr₃ (CH₂Cl₂, -78°C); HBr (AcOH, reflux) | Very stable; harsh deprotection; not orthogonal to target C5-OMe |
Benzyl (ArOBn) | Good: RCM, Bromination (NBS), LDA/n-BuLi | H₂, Pd-C, EtOH; BCl₃ (CH₂Cl₂) | Orthogonal to methyl; cleavage often coupled with alkene saturation |
TBDMS (ArOSiMe₂t-Bu) | Excellent: RCM, Bromination (NBS), mild bases | TBAF (THF); HF·py | Orthogonal to methyl/benzyl; mild cleavage; sensitive to strong acids/bases |
Acetate (ROAc) | Good: RCM, Bromination (NBS) | K₂CO₃ (MeOH/H₂O); NH₃ (MeOH) | Easy on/off; not suitable for strongly basic steps |
THP (ROTHP) | Moderate: Sensitive to strong acid | Mild acid (PPTS, EtOH; p-TsOH, MeOH/H₂O) | Easy on/off; acid-labile; orthogonal to silyl/benzyl |
These methodologies collectively provide a versatile synthetic arsenal for accessing 8-Bromo-5-methoxy-2,3,4,5-tetrahydro-1-benzoxepine, enabling exploration of its chemical space for diverse applications. The choice between RCM, cyclopropane expansion, or oxepine routes depends on the desired substitution pattern, stereochemistry, and available starting materials, with protecting group strategies ensuring precise functional group manipulation throughout the synthetic sequence [1] [2] [3].
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 20268-71-7
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8